1-(2-クロロアセチル)ピロリジン-2-オン

説明

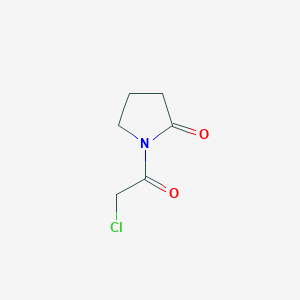

1-(2-Chloro-acetyl)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Chloro-acetyl)-pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-acetyl)-pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ジペプチジルペプチダーゼIV阻害剤の重要な中間体

“1-(2-クロロアセチル)ピロリジン-2-オン”は、ジペプチジルペプチダーゼIV(DPP-IV)阻害剤の合成のための重要な中間体です . DPP-IVは、プロリルオリゴペプチダーゼファミリーのセリンプロテアーゼの一員であり、2番目の位置にプロリンまたはアラニンを持つペプチドからN末端ジペプチドを切断します . DPP-IVの阻害は、インスリン分泌を刺激し、グルカゴン分泌を抑制し、胃の排泄を遅らせるインクレチンホルモンである、内因的に分泌されるグルカゴン様ペプチド-1(GLP-1)の半減期を延長します . これは、2型糖尿病患者のグルコース恒常性の制御に有益です .

ビルダグリプチン合成

“1-(2-クロロアセチル)ピロリジン-2-オン”の合成されたピロリジン誘導体は、DPP-IV阻害剤ビルダグリプチンを調製するために使用されました . ビルダグリプチンは、米国FDAによって検討されている2型糖尿病の治療選択肢の1つです .

その他のDPP-IV阻害剤の合成

ビルダグリプチンとは別に、“1-(2-クロロアセチル)ピロリジン-2-オン”誘導体は、多くの他のDPP-IV阻害剤にも不可欠な部分です . これらには、NVP-DPP728、MK-0431(シタグリプチン)、BMS-477118(サクサグリプチン)が含まれます .

2型糖尿病の治療

前述のように、DPP-IV阻害剤は、2型糖尿病の治療のためのメカニズムベースのアプローチとして台頭しています . “1-(2-クロロアセチル)ピロリジン-2-オン”誘導体は、多くのDPP-IV阻害剤に不可欠な部分を形成するため、この点で重要な役割を果たします .

体重減少の可能性

DPP-IV阻害剤は、既存の治療法に比べていくつかの潜在的な利点を提供し、体重減少の可能性も含まれます . “1-(2-クロロアセチル)ピロリジン-2-オン”誘導体は、多くのDPP-IV阻害剤の重要な部分であるため、この潜在的な利点に貢献しています .

膵臓β細胞の再生と分化の可能性

DPP-IV阻害剤のもう1つの潜在的な利点は、膵臓β細胞の再生と分化の可能性です . “1-(2-クロロアセチル)ピロリジン-2-オン”誘導体は、多くのDPP-IV阻害剤の重要な部分であるため、この潜在的な利点に貢献しています .

作用機序

Target of Action

The primary target of the compound 1-(2-chloroacetyl)pyrrolidin-2-one is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

The compound interacts with DPP-IV and inhibits its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .

Biochemical Pathways

The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . Normally, in the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . The inhibition of dpp-iv by the compound prevents this inactivation, thus enhancing the effects of glp-1 .

Pharmacokinetics

The compound is synthesized from l-proline and chloroacetyl chloride , suggesting that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these precursors.

Result of Action

The result of the compound’s action is an enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

生化学分析

Biochemical Properties

1-(2-Chloro-acetyl)-pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with enzymes such as dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism . By inhibiting DPP-IV, 1-(2-Chloro-acetyl)-pyrrolidin-2-one can prolong the activity of incretin hormones, which are essential for insulin secretion and glucose homeostasis . Additionally, this compound may interact with other proteins and biomolecules, potentially affecting various biochemical pathways.

Cellular Effects

The effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one on cellular processes are diverse and depend on the specific cell type and context. In pancreatic beta cells, for example, this compound can enhance insulin secretion by inhibiting DPP-IV and increasing the half-life of incretin hormones This leads to improved glucose tolerance and better regulation of blood sugar levels

Molecular Mechanism

At the molecular level, 1-(2-Chloro-acetyl)-pyrrolidin-2-one exerts its effects primarily through enzyme inhibition. By binding to the active site of DPP-IV, this compound prevents the enzyme from cleaving incretin hormones, thereby extending their activity . This inhibition is crucial for enhancing insulin secretion and improving glucose homeostasis. Additionally, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may interact with other biomolecules, potentially leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can vary over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 1-(2-Chloro-acetyl)-pyrrolidin-2-one remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes and overall function.

Dosage Effects in Animal Models

The effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one in animal models are dose-dependent. At lower doses, this compound can effectively inhibit DPP-IV and improve glucose tolerance without causing significant adverse effects . At higher doses, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may exhibit toxic or adverse effects, including potential damage to pancreatic beta cells and other tissues . Understanding the dosage thresholds and potential risks is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

1-(2-Chloro-acetyl)-pyrrolidin-2-one is involved in several metabolic pathways, particularly those related to glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound affects the incretin hormone pathway, leading to increased insulin secretion and improved glucose homeostasis . Additionally, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in various tissues.

Transport and Distribution

The transport and distribution of 1-(2-Chloro-acetyl)-pyrrolidin-2-one within cells and tissues are critical for its biological activity. This compound may be transported by specific carriers or binding proteins, which facilitate its movement across cell membranes and into target tissues . The localization and accumulation of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can impact its effectiveness and potential side effects, making it important to understand these processes in detail.

Subcellular Localization

1-(2-Chloro-acetyl)-pyrrolidin-2-one is likely to localize in specific subcellular compartments, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can influence its activity and function, highlighting the importance of understanding these mechanisms for potential therapeutic applications.

特性

IUPAC Name |

1-(2-chloroacetyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRVMNVJFVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390296 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43170-60-1 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)

![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)

![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)

![N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide](/img/structure/B1351596.png)

![2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE](/img/structure/B1351597.png)